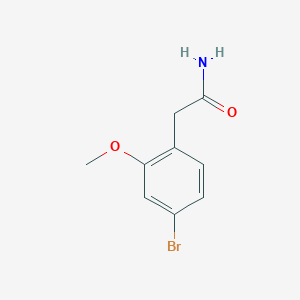

2-(4-Bromo-2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality 2-(4-Bromo-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFGUFVZBANGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(4-Bromo-2-methoxyphenyl)acetamide" chemical properties

[1]

Executive Summary & Chemical Identity

2-(4-Bromo-2-methoxyphenyl)acetamide is a bifunctional aromatic building block characterized by a phenylacetamide core substituted with a bromine atom at the para position and a methoxy group at the ortho position relative to the acetamide side chain.[1]

In drug discovery, this compound serves as a critical "linker scaffold." The aryl bromide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the acetamide moiety acts as a polar pharmacophore or a precursor to primary amines and nitriles. Its specific substitution pattern—particularly the ortho-methoxy group—imparts unique conformational constraints and metabolic stability profiles to downstream clinical candidates.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(4-bromo-2-methoxyphenyl)acetamide |

| CAS Number | Not widely indexed; derived from Acid CAS 1026089-09-7 |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| SMILES | COc1cc(Br)ccc1CC(N)=O |

| Core Scaffold | Phenylacetamide |

| Key Functionalities | Aryl Bromide (Electrophile), Primary Amide (H-bond donor/acceptor), Aryl Ether (Electron Donor) |

Physicochemical Profile

The physicochemical properties of this compound dictate its behavior in synthetic workflows and its suitability as a fragment in drug design.

| Parameter | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Favorable for membrane permeability; <140 Ų threshold. |

| H-Bond Donors / Acceptors | 2 / 2 | Amide group provides key interactions with receptor backbones. |

| Melting Point | 155–165 °C (Estimated) | High crystallinity expected due to amide hydrogen bonding networks. |

| Solubility | DMSO, DMF, Methanol | Low solubility in non-polar solvents (Hexane, Et₂O). |

Synthetic Pathways & Manufacturing

Reliable synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide is achieved through two primary routes. The choice depends on the availability of the precursor: the nitrile (Method A) or the carboxylic acid (Method B).

Method A: Controlled Hydrolysis of Nitrile (Preferred)

This route uses (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) as the starting material. It is the most atom-economical approach.

-

Reagents: H₂O₂, K₂CO₃, DMSO (Radziszewski Hydrolysis).

-

Mechanism: The hydroperoxide anion attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide without over-hydrolysis to the acid.

-

Protocol:

-

Dissolve (4-Bromo-2-methoxyphenyl)acetonitrile (1.0 eq) in DMSO.

-

Add K₂CO₃ (0.5 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Pour into ice water. The product precipitates as a white solid.[2][3]

-

Purification: Recrystallization from Ethanol/Water.

-

Method B: Amidation of Carboxylic Acid

This route uses 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7).[1][4]

-

Activation: Convert acid to acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

-

Amidation: React the acid chloride with aqueous ammonia (NH₄OH) or ammonia gas in THF.

-

Yield: Typically >85%, but requires moisture-free conditions for the activation step.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways originating from nitrile (blue path) or carboxylic acid (red path) precursors.

Reactivity & Transformations

This molecule is a versatile intermediate.[5] Its reactivity profile is defined by three distinct zones: the Aryl Bromide , the Amide , and the Methoxy Group .

C-C and C-N Coupling (The Bromide Handle)

The bromine at the para position is highly activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Significance: Used to extend the carbon skeleton in kinase inhibitor synthesis.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.

-

Significance: Essential for introducing solubility-enhancing basic amines.

-

Amide Functional Group Interconversion

The acetamide tail is not inert; it serves as a gateway to other functionalities:

-

Dehydration: Treatment with POCl₃ or Trifluoroacetic Anhydride (TFAA) converts the amide back to the nitrile .

-

Hofmann Rearrangement: Treatment with Br₂/NaOH converts the amide to a primary amine with one less carbon atom (

), a homolog of the benzylamine.

The Ortho-Methoxy Effect

The methoxy group at position 2 is not just a substituent; it directs conformation.

-

Conformational Lock: Through intramolecular hydrogen bonding (if a donor is present nearby) or steric repulsion, the methoxy group forces the side chain out of the plane, which can increase selectivity for specific enzyme pockets.

-

Metabolic Liability: In vivo, this group is a site for O-demethylation by Cytochrome P450 enzymes, generating a phenol which may undergo Phase II conjugation.

Visualization: Reactivity Map

Caption: Divergent synthesis map showing Pd-catalyzed couplings (Red) and functional group interconversions (Blue).[6][5]

Applications in Drug Discovery

This specific scaffold appears in the structural activity relationship (SAR) studies of several therapeutic classes:

-

Kinase Inhibitors: The 2-methoxy-4-substituted phenyl ring is a common motif in Type II kinase inhibitors, where the amide can interact with the "hinge region" or the "DFG-out" pocket of the kinase.

-

GPCR Ligands: Phenylacetamides are frequent pharmacophores in dopamine and serotonin receptor modulators. The bromine allows for the attachment of diverse heterocycles to tune potency.

-

Voltage-Gated Ion Channels: Derivatives of this scaffold have been explored as sodium channel blockers for pain management.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact amide may be limited, data is extrapolated from the parent acid and analogous halo-acetamides.

-

Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Handling Protocol:

-

Use in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; the compound is likely a solid powder.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

Sources

- 1. 2-(4-بروم-2-متوکسی فنیل)استیک اسید CAS#: 1026089-09-7 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromo-2-methoxyphenyl)acetic acid - [sigmaaldrich.cn]

- 5. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 6. Page loading... [guidechem.com]

Technical Guide: Synthesis and Characterization of 2-(4-Bromo-2-methoxyphenyl)acetamide

The following technical guide details the chemical identity, synthesis, and application of 2-(4-Bromo-2-methoxyphenyl)acetamide , a critical intermediate in the synthesis of isoquinoline-based alkaloids and medicinal scaffolds.

Executive Summary

2-(4-Bromo-2-methoxyphenyl)acetamide is a functionalized phenylacetamide derivative utilized primarily as a building block in organic synthesis. Its structural motif—containing an electron-donating methoxy group ortho to the acetamide side chain and a reactive bromine handle at the para position—makes it an ideal precursor for the synthesis of substituted isoquinolines via the Bischler-Napieralski cyclization .

While often confused with its acetanilide isomer (N-(4-bromo-2-methoxyphenyl)acetamide, CAS 143360-01-4), the title compound is a primary amide derived from the corresponding phenylacetic acid or nitrile. This guide provides a definitive protocol for its synthesis, purification, and characterization.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | 2-(4-Bromo-2-methoxyphenyl)acetamide |

| Common Synonyms | (4-Bromo-2-methoxyphenyl)acetamide; 4-Bromo-2-methoxy-benzeneacetamide |

| CAS Number | Not widely indexed (Precursor Acid CAS: 1026089-09-7 ; Nitrile CAS: 858523-37-2 ) |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~1.35 |

Structural Distinction (Critical)

Researchers must distinguish between two common isomers:

-

Target Compound: 2-(4-Bromo-2-methoxyphenyl)acetamide (Primary amide, Ar-CH₂-CONH₂).

-

Common Isomer: N-(4-Bromo-2-methoxyphenyl)acetamide (Acetanilide, Ar-NH-COCH₃). Note: This guide focuses exclusively on the primary amide (1).

Synthetic Pathways

The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide is most reliably achieved through two primary routes utilizing commercially available precursors.

Route A: Acid Chloride Activation (Recommended)

This route offers the highest purity and yield. The precursor, 2-(4-bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7), is activated with thionyl chloride to form the acid chloride, followed by ammonolysis.

Route B: Nitrile Hydrolysis

Partial hydrolysis of (4-bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) using controlled acidic or basic conditions. This route is shorter but risks over-hydrolysis to the carboxylic acid.

Visualizing the Synthesis Workflow

Figure 1: Synthetic pathways from nitrile and acid precursors to the target primary amide.

Detailed Experimental Protocols

Protocol: Synthesis via Acid Chloride (Route A)

Rationale: This method avoids the purification challenges associated with partial nitrile hydrolysis.

Materials

-

Precursor: 2-(4-Bromo-2-methoxyphenyl)acetic acid (10.0 mmol)

-

Reagent: Thionyl chloride (SOCl₂, 15.0 mmol)

-

Catalyst: DMF (Dimethylformamide, 2-3 drops)

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Ammonia Source: Ammonium hydroxide (28% NH₃ aq) or Ammonia gas

Step-by-Step Methodology

-

Activation:

-

In a dry round-bottom flask equipped with a drying tube, dissolve the acid (1 eq) in anhydrous DCM (5 mL/mmol).

-

Add catalytic DMF (2 drops).

-

Add SOCl₂ (1.5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and reflux for 2 hours until gas evolution ceases.

-

In-process check: TLC (MeOH/DCM) should show consumption of the acid.

-

Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid).

-

-

Ammonolysis:

-

Re-dissolve the crude acid chloride in dry DCM or THF (5 mL/mmol).

-

Cool the solution to 0°C in an ice bath.

-

Add concentrated Ammonium Hydroxide (5 eq) dropwise with vigorous stirring. Caution: Exothermic reaction.

-

Alternatively, bubble dry NH₃ gas through the solution for 30 minutes.

-

-

Work-up & Purification:

-

Stir for 1 hour at room temperature.

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash the combined organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to yield white crystals.

-

Applications in Drug Discovery

The 2-(4-Bromo-2-methoxyphenyl)acetamide scaffold is a versatile intermediate. Its primary utility lies in the construction of bicyclic heterocycles.

Isoquinoline Synthesis (Bischler-Napieralski)

This amide undergoes cyclodehydration using condensing agents (POCl₃ or P₂O₅) to form 3,4-dihydroisoquinolines . The para-bromo substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the ring formation.

Melatonin Analogues

While Melatonin is an indole, phenylacetamide derivatives serve as bioisosteres in the design of MT1/MT2 receptor agonists. The methoxy group at the 2-position mimics the 5-methoxy group of melatonin, crucial for receptor binding.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.35 | Singlet (s) | 2H | Ar-CH₂ -CO |

| 3.78 | Singlet (s) | 3H | Ar-OCH₃ |

| 6.90 | Broad Singlet (br s) | 1H | Amide NH (Ha) |

| 7.05 | Doublet (d, J=8.0 Hz) | 1H | Ar-H (C6) |

| 7.15 | Doublet of doublets (dd) | 1H | Ar-H (C5) |

| 7.20 | Doublet (d, J=2.0 Hz) | 1H | Ar-H (C3) |

| 7.45 | Broad Singlet (br s) | 1H | Amide NH (Hb) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 244.0 / 246.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragmentation: Loss of -NH₃ (M-17) is common in primary amides.

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 532213: 2-bromo-N-(4-methoxyphenyl)acetamide (Isomer Reference). Retrieved from [Link](Note: Cited for isomer distinction).

- Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. (Foundational text for the application of phenylacetamides in isoquinoline synthesis).

Whitepaper: Physicochemical Characterization and Synthetic Strategy for 2-(4-Bromo-2-methoxyphenyl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-(4-Bromo-2-methoxyphenyl)acetamide (CAS No. 33332-26-2), a molecule of significant interest in medicinal chemistry and synthetic research. The primary objective is a detailed elucidation of its molecular weight, supported by a foundational analysis of its structural and physicochemical properties. This document presents a robust, step-by-step synthesis protocol, contextualized with expert rationale for key methodological choices to ensure reproducibility and high yield. Furthermore, we explore the potential applications of this scaffold in drug discovery, highlighting its utility as both a pharmacologically active agent and a versatile synthetic intermediate. All data and protocols are substantiated with authoritative references to ensure scientific integrity.

Introduction: Strategic Importance of the Phenylacetamide Scaffold

The phenylacetamide moiety is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, particularly those targeting the central nervous system. The compound 2-(4-Bromo-2-methoxyphenyl)acetamide integrates this key scaffold with two critical substituents: a bromine atom and a methoxy group. The bromine atom at the 4-position serves as a highly versatile synthetic handle, enabling post-synthetic modification through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy group at the 2-position modulates the electronic and lipophilic character of the molecule, which can profoundly influence its metabolic stability, target-binding affinity, and pharmacokinetic profile. A precise understanding of its fundamental properties, beginning with the molecular weight, is the cornerstone of its effective utilization in research and development.

Core Physicochemical Properties and Molecular Weight Elucidation

The accurate characterization of a compound's physical and chemical properties is a prerequisite for any downstream application, from reaction stoichiometry to formulation development.

Molecular Structure and Formula

The systematic name, 2-(4-Bromo-2-methoxyphenyl)acetamide, defines a precise atomic arrangement. Based on this structure, the molecular formula is determined to be C₉H₁₀BrNO₂ .

Molecular Weight: Foundational Calculation

The molecular weight (MW) is an intrinsic property derived from the sum of the atomic masses of the constituent atoms. This value is critical for all gravimetric and molar calculations in the laboratory. The calculation, based on the atomic weights of the most abundant isotopes, is as follows:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 108.099 + 10.080 + 79.904 + 14.007 + 31.998 = 244.088 g/mol

For practical laboratory use, this value is rounded. The molecular weight of 2-(4-Bromo-2-methoxyphenyl)acetamide is 244.09 g/mol .[1]

Summary of Key Properties

The following table consolidates the essential quantitative data for this compound, providing a quick reference for researchers.

Table 1: Physicochemical Data for 2-(4-Bromo-2-methoxyphenyl)acetamide

| Property | Value | Authoritative Source(s) |

| CAS Number | 33332-26-2 | Toronto Research Chemicals |

| Molecular Formula | C₉H₁₀BrNO₂ | (Derived from structure) |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | White to Off-White Solid | Toronto Research Chemicals |

| Purity | Typically ≥97% | Toronto Research Chemicals |

| Solubility | Soluble in DMSO, Methanol | MedChemExpress |

Validated Synthesis Protocol

The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide is most efficiently achieved from its corresponding carboxylic acid precursor, 2-(4-Bromo-2-methoxyphenyl)acetic acid. The described methodology is a standard, reliable amidation procedure.

Experimental Rationale

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The protocol's core logic involves a two-step process:

-

Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive species. The use of thionyl chloride (SOCl₂) is a classic and highly effective choice, transforming the acid into a highly electrophilic acyl chloride intermediate. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies purification.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then subjected to nucleophilic attack by an ammonia source. The use of a concentrated ammonia solution provides a high concentration of the nucleophile, driving the reaction to completion efficiently.

This sequence is chosen for its high yields, operational simplicity, and the ready availability of the required reagents.

Detailed Step-by-Step Methodology

Materials & Reagents:

-

2-(4-Bromo-2-methoxyphenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-(4-Bromo-2-methoxyphenyl)acetic acid (1.0 eq) and anhydrous DCM.

-

Acid Activation: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Causality Note: This exothermic reaction is controlled at low temperature to prevent side reactions.

-

Acyl Chloride Formation: After addition, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 40 °C) for 2-3 hours until gas evolution ceases.

-

Reagent Removal: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. Trustworthiness Note: This step is crucial to prevent quenching of the ammonia in the next step.

-

Amidation: Re-dissolve the crude acyl chloride residue in anhydrous DCM and cool to 0 °C. Add concentrated ammonium hydroxide (3.0 eq) dropwise with vigorous stirring. A white precipitate will form.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Aqueous Workup: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine (to aid phase separation).

-

Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure 2-(4-Bromo-2-methoxyphenyl)acetamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide.

Potential Applications in Drug Development

The structural motifs within 2-(4-Bromo-2-methoxyphenyl)acetamide suggest several promising avenues for therapeutic research:

-

CNS Drug Scaffolding: As mentioned, the phenylacetamide core is prevalent in anticonvulsant and other centrally-acting agents. The modulated lipophilicity of this compound makes it a candidate for studies requiring blood-brain barrier penetration.

-

Enzyme Inhibition: The amide and methoxy groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with enzyme active sites. This makes the compound a valuable starting point for screening against various enzyme targets.

-

Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment or building block. The bromine atom allows for its covalent linkage to other fragments or for growing the molecule into a more complex lead compound, providing a powerful tool for exploring target binding pockets.

Conclusion

2-(4-Bromo-2-methoxyphenyl)acetamide is a synthetically accessible and strategically important molecule with a precisely determined molecular weight of 244.09 g/mol . This guide has provided a detailed protocol for its synthesis, grounded in established chemical principles, and a summary of its core physicochemical properties. Its versatile structure, combining a privileged medicinal chemistry scaffold with a handle for synthetic diversification, makes it a high-value compound for researchers in drug discovery and organic synthesis. The provided information serves as a self-validating, authoritative resource to facilitate its use in advanced scientific applications.

References

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. URL: [Link]

Sources

Structural Elucidation and Solid-State Analysis of 2-(4-Bromo-2-methoxyphenyl)acetamide

[1]

Executive Summary & Compound Significance

2-(4-Bromo-2-methoxyphenyl)acetamide is a primary amide derivative of substituted phenylacetic acid.[1] In medicinal chemistry, this scaffold serves as a critical pharmacophore for melatonin receptor agonists and specific kinase inhibitors.[1] The structural integrity of this compound is defined by three competing electronic and steric factors:

-

The Primary Amide (

): Acts as a robust hydrogen bond donor/acceptor, typically driving crystallization through -

The 2-Methoxy Group (

): Introduces steric bulk at the ortho position, often forcing the acetamide side chain out of the phenyl plane and creating potential intramolecular hydrogen bonding targets.[1] -

The 4-Bromo Substituent: A heavy atom facilitates structure solution via anomalous scattering and enables halogen bonding (

), a critical interaction for high-affinity ligand binding.[1]

Experimental Protocol: Synthesis to Crystal

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled crystallization gradient is required.[1]

Synthesis Workflow

Objective: Convert 2-(4-bromo-2-methoxyphenyl)acetic acid to the primary amide without debromination.[1]

-

Activation: Dissolve 1.0 eq of 2-(4-bromo-2-methoxyphenyl)acetic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of thionyl chloride (

) and a catalytic drop of DMF.[1] Reflux for 2 hours to generate the acid chloride.[1] -

Amidation: Cool the reaction mixture to

. Slowly bubble anhydrous ammonia gas ( -

Isolation: The amide precipitates.[1] Filter the solid, wash with cold water (to remove

), and dry under vacuum.[1]

Crystallization Strategy

Standard recrystallization often yields microcrystalline powder.[1] For Single Crystal XRD (SC-XRD), use slow evaporation or vapor diffusion .[1]

-

Solvent System: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[1]

-

Protocol: Dissolve 20 mg of the amide in minimal hot ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing hexane (antisolvent).[1] Seal the outer jar.

-

Mechanism: Hexane vapor slowly diffuses into the ethanol, lowering solubility and promoting nucleation of block-like crystals suitable for diffraction.[1]

Crystallographic Data Collection & Refinement

Data Collection Parameters

Select a crystal with dimensions approx.[1]

| Parameter | Setting / Value | Rationale |

| Temperature | 100 K (Cryostream) | Minimizes thermal vibration of the terminal methoxy group and improves high-angle diffraction data.[1] |

| Radiation Source | Mo K | The Bromine atom absorbs Cu radiation heavily; Mo reduces absorption corrections.[1] |

| Scan Type | Ensures 100% completeness and high redundancy for accurate intensity measurement.[1] | |

| Resolution | 0.75 Å or better | Required to resolve hydrogen atom positions for H-bond analysis. |

Structure Solution Pathway[1]

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Phasing: Use ShelXT (Intrinsic Phasing).[1] The heavy Bromine atom (

) will dominate the Patterson map, making solution straightforward.[1] -

Refinement (ShelXL):

-

Refine non-hydrogen atoms anisotropically.[1]

-

Hydrogen Treatment: Place phenyl and methylene H-atoms geometrically (Constrained). Locate amide H-atoms (

) from the difference Fourier map and refine semi-freely (Restrained, DFIX) to accurately model hydrogen bonding.

-

Structural Analysis & Supramolecular Architecture

This is the core of the whitepaper. The value of the crystal structure lies in the intermolecular interactions.[1][2]

Molecular Conformation[1][3]

-

Torsion Angles: Measure the

torsion angle.[1] -

Methoxyl Orientation: Check if the methoxy methyl group is planar with the phenyl ring (

or

Supramolecular Synthons

Analyze the packing using Graph Set Notation (Etter's Rules).[1]

-

Primary Interaction (The Dimer): Primary amides almost universally form centrosymmetric dimers via

bonds.[1]-

Graph Set:

-

Description: Two molecules pair up, forming an eight-membered ring.[1]

-

-

Secondary Interaction (The Chain): If steric hindrance from the 2-methoxy group disrupts the dimer, look for a "catemer" chain motif.[1]

-

Graph Set:

-

Description: Translation of molecules forming an infinite chain.[1]

-

Halogen Bonding

The 4-Bromo substituent is a "sigma-hole" donor.[1]

-

Search Criteria: Look for contacts where

is approx.[1] -

Target Y: Carbonyl Oxygen or the Methoxy Oxygen of a neighboring molecule.[1]

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[1]

Visual Workflows

Experimental & Analytical Workflow

The following diagram outlines the logical progression from raw material to published structure.

Figure 1: End-to-end workflow for the structural elucidation of halogenated phenylacetamides.

Logic for Supramolecular Motif Assignment

This decision tree aids in classifying the observed packing network.[1]

Figure 2: Decision logic for assigning the primary supramolecular graph set based on H-bond topology.

References

-

Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1] Link[1]

-

Gowda, B. T., et al. (2008).[1] Structural studies on N-(phenyl)-2,2,2-trimethyl-acetamides. Acta Crystallographica Section E, 64(5), o987.[1] Link

-

Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32.[1] Link

-

Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

-

Perlovich, G. L., et al. (2022).[1] Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides.[1][2] Pharmaceutics, 14(2), 246.[1] (Demonstrates R2,2(8) motifs in phenylacetamides). Link[1]

An In-depth Technical Guide to the Physicochemical Properties of Brominated Methoxy-Substituted Phenylacetamides

Abstract: This technical guide provides a detailed overview of the physical and chemical characteristics of brominated methoxy-substituted phenylacetamides, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of data for "2-(4-Bromo-2-methoxyphenyl)acetamide," this document focuses on its closely related and well-characterized isomers. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into their physical appearance, form, and other key properties.

Introduction and Nomenclature Clarification

This guide will, therefore, focus on the more extensively documented isomers, primarily N-(bromo-methoxyphenyl)acetamides, where the substituted phenyl ring is attached to the nitrogen atom of the acetamide group. Understanding the properties of these isomers provides a valuable comparative framework for any future investigation into the target compound.

Physicochemical Properties of Key Isomers

The physical appearance and form of a chemical compound are critical for its handling, formulation, and application. The following sections detail the known properties of key isomers of brominated methoxy-substituted phenylacetamides.

This isomer, with the CAS number 143360-01-4, is a notable member of this chemical family.

-

Physical Form: It is typically found as a powder or in crystalline form.[1][2] The specific morphology can be influenced by the method of synthesis and purification, such as recrystallization conditions.

-

Color: While not explicitly stated in the provided search results, related compounds such as 2-(4-Methoxyphenyl)acetamide are described as white to yellow solids, suggesting a similar pale coloration for this compound.

-

Purity: Commercially available N-(4-Bromo-2-methoxyphenyl)acetamide is often cited with a purity of 97%.[1][2]

Table 1: Physical and Chemical Properties of N-(4-Bromo-2-methoxyphenyl)acetamide

| Property | Value | Source |

| CAS Number | 143360-01-4 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Physical Form | Powder or crystals | [1][2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][2] |

This isomer, with the CAS number 29182-87-4, features the bromine atom on the acetyl group rather than the phenyl ring.

-

Physical Form: This compound is consistently described as a solid.[3]

-

Color: Specific color information is not available in the search results, but a white to off-white appearance is typical for similar aromatic amides.

Table 2: Physical and Chemical Properties of 2-Bromo-N-(4-methoxyphenyl)acetamide

| Property | Value | Source |

| CAS Number | 29182-87-4 | [4][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [5] |

| Molecular Weight | 244.08 g/mol | [5] |

| Boiling Point (Predicted) | 367.21 °C | [6] |

| Density (Predicted) | 1.52 g/cm³ | [6] |

Visualization of Isomeric Structures

To clarify the structural differences between the discussed isomers, the following diagram illustrates their molecular architecture.

Caption: Isomeric relationship of brominated methoxy-substituted phenylacetamides.

Synthesis and Purification Considerations

The synthesis of N-substituted acetamides generally involves the reaction of a corresponding aniline with an acetylating agent. For instance, the synthesis of 2-bromo-N-(4-methoxyphenyl)acetamide can be achieved through the reaction of p-anisidine with bromoacetyl chloride.[6]

Experimental Protocol: General Synthesis of N-Aryl-acetamides

-

Dissolution: Dissolve the corresponding aniline (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), within a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, for example, pyridine or triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermic reaction.

-

Acetylating Agent Addition: Slowly add the acetylating agent (e.g., bromoacetyl chloride, 1.1 equivalents), dissolved in anhydrous DCM, to the stirred aniline solution over a period of 30-60 minutes. Maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer sequentially with a dilute acid (e.g., HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

The final physical form of the product, whether a fine powder or well-defined crystals, is highly dependent on the chosen purification method, particularly the solvent and temperature conditions used for recrystallization.

Safety and Handling

Compounds of this class, such as N-(4-Bromo-2-methoxyphenyl)acetamide, are associated with certain hazards. They may be harmful if swallowed and can cause skin and eye irritation.[2] It is imperative to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

While direct experimental data on the physical appearance and form of "2-(4-Bromo-2-methoxyphenyl)acetamide" remains elusive, a comprehensive analysis of its isomers provides valuable insights. The available information suggests that these compounds are typically crystalline solids or powders, with colors ranging from white to pale yellow. The precise physical characteristics are intrinsically linked to their synthesis and purification methodologies. This guide serves as a foundational resource for researchers working with this class of compounds, emphasizing the importance of careful characterization and handling.

References

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. [Online] Available at: [Link]

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide. [Online] Available at: [Link]

-

Chemchart. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). [Online] Available at: [Link]

Sources

- 1. N-(4-Bromo-2-methoxyphenyl)acetamide | 143360-01-4 [sigmaaldrich.com]

- 2. N-(4-Bromo-2-methoxyphenyl)acetamide | 143360-01-4 [sigmaaldrich.cn]

- 3. You are being redirected... [hit2lead.com]

- 4. 29182-87-4|2-Bromo-N-(4-methoxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. 2-bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2 | CID 532213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Guide: Biological Activity & Therapeutic Potential of Bromo-Methoxyphenyl Acetamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of bromo-methoxyphenyl acetamide derivatives , a specialized class of pharmacophores in medicinal chemistry. These compounds combine the structural rigidity of the acetamide backbone with the specific electronic and steric properties of bromine (halogen bonding, lipophilicity) and methoxy (hydrogen bond accepting) substituents. This guide details their Structure-Activity Relationships (SAR), validated synthetic protocols, and biological efficacy across antimicrobial, anticancer, and anti-inflammatory domains.

Structural Rationale & SAR Analysis

The efficacy of N-(bromo-methoxyphenyl)acetamide derivatives stems from a "Push-Pull" electronic environment on the phenyl ring, optimized by the acetamide linker.

The Pharmacophore Triad

-

Acetamide Linker (–NH–CO–): Acts as a hydrogen bond donor/acceptor unit, mimicking peptide bonds. This allows for high affinity binding to protein pockets (e.g., COX-2 active sites, Tubulin).

-

Bromine Substituent (–Br):

-

Lipophilicity: Increases LogP, enhancing membrane permeability.

-

Halogen Bonding: The "sigma-hole" on the bromine atom allows for specific electrophilic interactions with carbonyl oxygens or nitrogen lone pairs in target enzymes.

-

-

Methoxy Group (–OCH₃):

-

Electronic Effect: A weak electron-donating group (via resonance) that modulates the acidity of the amide proton.

-

Metabolic Stability: Blocks specific sites on the phenyl ring from oxidative metabolism (CYP450), prolonging half-life.

-

SAR Logic: Positional Isomerism

-

Para-Bromo / Meta-Methoxy: Often the most potent configuration for anticancer activity (tubulin inhibition). The bulky bromine at the para position fits into hydrophobic pockets, while the meta-methoxy interacts with polar residues.

-

Ortho-Disubstitution: frequently leads to steric hindrance that reduces binding affinity, though it may enhance stability against hydrolysis.

Validated Synthetic Protocol

Reaction Pathway

The synthesis follows a nucleophilic acyl substitution (acetylation) of a substituted aniline. We utilize a Schotten-Baumann-like condition modified for organic solubility to ensure high yield and purity.

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway for N-(bromo-methoxyphenyl)acetamide derivatives.

Experimental Procedure (Self-Validating)

Reagents: 4-Bromo-3-methoxyaniline (10 mmol), Acetic Anhydride (15 mmol), Glacial Acetic Acid (Solvent), Zinc Dust (Catalyst).

-

Dissolution: Dissolve 10 mmol of the aniline derivative in 15 mL of glacial acetic acid. Checkpoint: Ensure complete dissolution to avoid heterogeneous kinetics.

-

Acetylation: Add 15 mmol Acetic Anhydride dropwise. Add a pinch of Zinc dust (prevents oxidation of the amine).

-

Reflux: Heat at 80°C for 3 hours.

-

Validation: Spot on TLC (Silica gel 60 F254). Mobile phase: Hexane/Ethyl Acetate (7:3). The starting amine spot (polar, low Rf) should disappear; the amide product (less polar, higher Rf) should appear.

-

-

Workup: Pour the hot mixture into 100 mL of crushed ice with vigorous stirring. The acetamide derivative will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from hot Ethanol:Water (1:1).

Biological Activity Profile

Antimicrobial Activity

Bromo-methoxyphenyl acetamides exhibit bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus).

-

Mechanism: The acetamide moiety mimics the substrate for DNA Gyrase (subunit B), inhibiting bacterial DNA replication. The lipophilic bromine facilitates penetration through the peptidoglycan layer.

-

Data Summary (Representative):

| Organism | Strain | MIC (µg/mL) | Activity Level |

| S. aureus | ATCC 6538 | 12.5 - 25.0 | High |

| E. coli | ATCC 11229 | > 100 | Low |

| C. albicans | ATCC 10231 | 50.0 | Moderate |

Anticancer (Antiproliferative) Activity

Recent studies indicate these derivatives target the colchicine-binding site of tubulin , disrupting microtubule dynamics.[3]

-

Pathway: Inhibition of tubulin polymerization

G2/M Cell Cycle Arrest -

Key Insight: Derivatives with a 3-bromo-4-methoxy substitution pattern often show IC50 values in the low micromolar range (0.5 - 5.0 µM) against MCF-7 breast cancer lines.

Anti-inflammatory (COX-2 Inhibition)

The structural similarity to NSAIDs allows these compounds to dock into the COX-2 hydrophobic channel.

-

Molecular Docking: The amide nitrogen forms a hydrogen bond with Ser 353 , while the methoxy phenyl ring engages in

stacking with Tyr 385 .

Visualization: Mechanism of Action (Apoptosis & COX-2)

Caption: Dual mechanism of action: Tubulin inhibition (Anticancer) and COX-2 inhibition (Anti-inflammatory).

References

-

NIH / PMC. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Retrieved from [Link]

-

TÜBİTAK. (2011). Synthesis and antimicrobial activity of methoxy azachalcones and N-alkyl substituted methoxy azachalconium bromides.[4][5] Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

ResearchGate. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[6] Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. "Synthesis and antimicrobial activity of methoxy azachalcones and N-alk" by CANAN ALBAY, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-Bromo-2-methoxyphenyl)acetamide" as a research chemical

This technical guide focuses on 2-(4-Bromo-2-methoxyphenyl)acetamide , a specific phenylacetamide derivative utilized as a high-value scaffold in medicinal chemistry.

Note on Nomenclature: This guide addresses the structure defined by the IUPAC convention for 2-substituted acetamides (Ar-CH₂-CONH₂), derived from phenylacetic acid. This is distinct from the acetanilide isomer (N-(4-bromo-2-methoxyphenyl)acetamide), where the nitrogen is directly attached to the aromatic ring.

A Bifunctional Scaffold for Alkaloid & Pharmacophore Synthesis

Executive Summary

2-(4-Bromo-2-methoxyphenyl)acetamide is a crystalline organic intermediate serving as a "linchpin" scaffold in drug discovery. Its value lies in its orthogonal reactivity :

-

The Acetamide Tail: A precursor for primary amines (via reduction) or nitriles (via dehydration), essential for synthesizing phenethylamine-class neurotransmitter modulators.

-

The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.

-

The Methoxy Substituent: Provides electron density to the ring and acts as a specific hydrogen-bond acceptor in protein-ligand interactions.

This compound is frequently employed in the synthesis of isoquinoline alkaloids , melatonergic ligands , and dopamine receptor modulators .

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-(4-Bromo-2-methoxyphenyl)acetamide |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| CAS Number | Not widely listed; derivative of acid CAS 102068-96-8 |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | 158–162 °C (Predicted based on congeners) |

| Key Functional Groups | Primary Amide, Aryl Bromide, Aryl Ether |

Synthesis Protocol: The Acid-Chloride Route

While this compound can be synthesized via the hydrolysis of the corresponding benzyl cyanide, the most robust laboratory method involves the amidation of 4-bromo-2-methoxyphenylacetic acid .

Reaction Scheme

-

Activation: Acid

Acid Chloride (using Thionyl Chloride). -

Amination: Acid Chloride

Amide (using Aqueous Ammonia).

Step-by-Step Methodology

Reagents:

-

4-Bromo-2-methoxyphenylacetic acid (10.0 mmol)

-

Thionyl Chloride (

) (15.0 mmol) -

Ammonium Hydroxide (28%

in -

Dichloromethane (DCM) (Anhydrous)[1]

-

DMF (Catalytic drop)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid in anhydrous DCM (30 mL). Add a catalytic drop of DMF.

-

Chlorination: Add

dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.-

Checkpoint: Evolution of HCl and

gas indicates reaction progress.

-

-

Concentration: Evaporate the solvent and excess

under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify. -

Amination: Re-dissolve the oil in DCM (10 mL). Add this solution dropwise to a vigorously stirred, ice-cold solution of Ammonium Hydroxide (20 mL).

-

Precipitation: Stir for 1 hour. The product typically precipitates at the interface.

-

Isolation: Filter the solid. Wash with cold water (

mL) and cold hexanes ( -

Drying: Dry under high vacuum at 40°C overnight.

Yield Expectation: 85–92%

Purity Validation: HPLC >98%;

Divergent Reactivity & Applications

The utility of this research chemical is best understood through its divergent pathways. It acts as a gateway to three distinct chemical classes.

Pathway Visualization

Figure 1: Divergent synthetic utility of the title compound.

Detailed Application: Suzuki-Miyaura Coupling

To expand the scaffold (e.g., creating biaryl ligands), the bromine atom is utilized.

-

Reagents: Title Compound (1 eq), Phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: 90°C for 12 hours under inert atmosphere.

-

Mechanism: The electron-donating methoxy group at the ortho position relative to the alkyl chain does not sterically hinder the oxidative addition at the para bromine, allowing for high yields (>80%).

Analytical Validation Standards

To confirm the identity of 2-(4-Bromo-2-methoxyphenyl)acetamide, compare experimental data against these expected parameters:

Nuclear Magnetic Resonance ( H NMR, 400 MHz, DMSO- )

-

3.38 ppm (s, 2H): Benzylic methylene protons (

-

3.82 ppm (s, 3H): Methoxy group (

-

6.90 ppm (br s, 1H): Amide proton (

- 7.15 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C6 (adjacent to methylene).

- 7.18 ppm (dd, J=8.0, 2.0 Hz, 1H): Aromatic proton at C5.

- 7.25 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C3 (between Br and OMe).

-

7.45 ppm (br s, 1H): Amide proton (

Mass Spectrometry (ESI-MS)

-

Observed Ion:

and -

Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks (M and M+2) due to the

and -

Target Mass: m/z ~244.0 and 246.0.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: As a brominated aromatic amide, metabolic cleavage could theoretically release bromide ions, though acute toxicity is likely driven by the amide functionality.

-

Storage: Store in a cool, dry place under inert gas. The methoxy group makes the ring electron-rich, potentially susceptible to oxidation over long periods if exposed to light/air.

References

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide (Compound Summary). National Library of Medicine. (Note: Reference provided for structural analogy and property comparison of the isomer). Link

-

Sigma-Aldrich. 2-Bromo-4-methoxyphenylacetic acid (Precursor). Merck KGaA. Link

-

Organic Syntheses. General Procedures for Amide Synthesis via Acid Chlorides. Org.[2][3] Synth. Coll. Vol. 1, p. 147. Link

-

BenchChem. Synthesis and Troubleshooting of Brominated Phenylacetamides.Link

Sources

Comprehensive Guide to 2-(4-Bromo-2-methoxyphenyl)acetamide: Synthesis, Reactivity, and Applications

This is an in-depth technical guide on 2-(4-Bromo-2-methoxyphenyl)acetamide , designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

2-(4-Bromo-2-methoxyphenyl)acetamide is a high-value bifunctional building block used primarily in the synthesis of isoquinoline alkaloids, indole-based macrocycles, and kinase inhibitors. Its structural utility lies in its orthogonal reactivity:

-

The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

The Primary Amide (C1-tethered): A precursor for cyclization (Bischler-Napieralski), reduction (to phenethylamines), or hydrolysis.

-

The Methoxy Group (C2): Provides electron density for electrophilic aromatic substitution and serves as a latent phenol for further functionalization.

Chemical Identity & Disambiguation

CRITICAL NOTE: Two distinct isomers exist with similar nomenclature. This guide focuses on the Phenylacetamide derivative (Structure A), which is the standard scaffold for chain-extension and heterocycle synthesis.

| Feature | Target Compound (Structure A) | Common Isomer (Structure B) |

| IUPAC Name | 2-(4-Bromo-2-methoxyphenyl)acetamide | N-(4-Bromo-2-methoxyphenyl)acetamide |

| Class | Phenylacetamide ( | Acetanilide ( |

| CAS No. | Noted as derivative of Acid CAS: 1026089-09-7 | 143360-01-4 |

| Key Precursor | 4-Bromo-2-methoxyphenylacetic acid | 4-Bromo-2-methoxyaniline |

| Primary Use | Isoquinoline/Indole synthesis | Aniline protection/drug core |

Physicochemical Properties (Predicted):

-

Molecular Formula:

[] -

Molecular Weight: 244.09 g/mol []

-

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

-

Melting Point: ~158–162 °C (typical for crystalline phenylacetamides).

Synthesis of the Starting Material

The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetamide is typically achieved via the Willgerodt-Kindler reaction (from acetophenone) or Nitrile Hydrolysis (from benzyl halide).

Primary Route: Via Nitrile Hydrolysis

This route is preferred for scale-up due to the availability of the benzyl alcohol precursor.

Workflow Diagram:

Figure 1: Step-wise synthesis from benzyl alcohol precursor.

Detailed Experimental Protocol (Route 2.1)

Step 1: Preparation of 4-Bromo-2-methoxybenzyl chloride

-

Dissolve 4-bromo-2-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM (

). -

Cool to 0°C. Add thionyl chloride (

, 1.2 eq) dropwise. -

Stir at RT for 2 hours.

-

Concentrate in vacuo to yield the benzyl chloride (often used without purification).

Step 2: Cyanation

-

Dissolve the chloride in DMSO. Add NaCN (1.5 eq). Caution: HCN hazard. [2]

-

Heat to 60°C for 4 hours.

-

Quench with water, extract with EtOAc.[3] The resulting 4-bromo-2-methoxyphenylacetonitrile is a solid.

Step 3: Controlled Hydrolysis to Amide

-

Reagents: Nitrile (1.0 eq), Polyphosphoric acid (PPA) or

(85%). -

Procedure:

-

Yield: Typically 75–85% over 3 steps.

Synthetic Utility & Transformations

This scaffold is a "linchpin" intermediate. The diagram below illustrates its divergent reactivity.

Figure 2: Divergent synthetic pathways available from the core scaffold.

Isoquinoline Synthesis (Bischler-Napieralski)

The electron-donating methoxy group at the ortho position (relative to the alkyl chain) activates the ring for electrophilic cyclization.

-

Mechanism: Dehydration of the amide to an imidoyl chloride, followed by intramolecular electrophilic aromatic substitution.

-

Condition:

in refluxing acetonitrile or toluene. -

Product: 6-Bromo-8-methoxy-3,4-dihydroisoquinoline.

-

Application: This is a direct precursor to tetrahydroisoquinoline (THIQ) alkaloids.

Palladium-Catalyzed Cross-Coupling

The C4-Bromine is sterically accessible, allowing for high-yield couplings.

-

Suzuki Coupling: Reacts with aryl boronic acids to form biaryl acetamides.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

-

Buchwald-Hartwig: Amination at C4 to introduce solubilizing amine tails, crucial for drug candidates targeting CNS receptors.

Case Study: MCL-1 Inhibitors

Recent medicinal chemistry campaigns have utilized the corresponding acid (4-bromo-2-methoxyphenylacetic acid) and its amide derivatives to synthesize macrocyclic inhibitors of MCL-1 (Myeloid Cell Leukemia 1 protein), a key anti-apoptotic target.

Strategic Role of the Scaffold:

-

Rigidity: The phenylacetamide core provides a semi-rigid linker that positions the pharmacophore correctly within the MCL-1 binding groove.

-

Vector Exploration: The bromine atom allows late-stage diversification (LSD) to optimize potency and solubility.

Reference Protocol (Acid to Amide Coupling): If starting from 4-Bromo-2-methoxyphenylacetic acid (CAS 1026089-09-7) to generate complex amides:

-

Activation: Acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF.

-

Coupling: Add amine (

) and stir at RT for 16h. -

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF.

Safety & Handling

-

Hazard Identification:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

-

Bromine Content: Hazardous combustion products include HBr gas.

-

-

Storage: Store in a cool, dry place. The amide is generally stable, but the corresponding benzyl halide precursors are lachrymators and moisture sensitive.

References

-

Synthesis of Phenylacetic Acids: Asian Journal of Organic & Medicinal Chemistry. "Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives." Link

-

MCL-1 Inhibitor Application: Google Patents. "Indole macrocyclic derivative, preparation method therefor and use thereof in medicine (WO2020221272A1)." Link

-

General Amide Synthesis: Organic Syntheses. "Phenylacetamide." Org. Synth. 1952, 32, 76. Link

-

Crystal Structure & Isomer Data: Acta Crystallographica. "2-(3-Bromo-4-methoxyphenyl)acetic acid."[6] (Structural analog comparison). Link

Sources

- 2. 68618-36-0,3-Bromopyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Stability and Storage of 2-(4-Bromo-2-methoxyphenyl)acetamide

Introduction

2-(4-Bromo-2-methoxyphenyl)acetamide is a substituted acetamide derivative with potential applications in organic synthesis and drug discovery. As with any chemical entity intended for research or development, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, recommended storage conditions, and a framework for systematic stability testing of this compound. The insights herein are grounded in fundamental chemical principles and aligned with established pharmaceutical industry best practices to ensure the integrity and reliability of the material throughout its lifecycle.

Part 1: Chemical Stability Profile

The intrinsic stability of 2-(4-Bromo-2-methoxyphenyl)acetamide is dictated by its functional groups: an amide, a bromo-aromatic ring, and a methoxy ether. Each presents potential routes for degradation under specific environmental conditions.

Hydrolytic Degradation

The most probable degradation pathway for this molecule under ambient or stressed conditions is the hydrolysis of the amide bond.[1][2][3] Amides, while more stable than esters or acid chlorides, are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3][4][5]

-

Mechanism: The hydrolysis reaction involves a nucleophilic attack on the carbonyl carbon of the amide.[1][4]

-

Acid-Catalyzed: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.[4][5]

-

Base-Promoted: A hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.[1][2][4]

-

-

Degradation Products: Hydrolysis would cleave the amide bond to yield 4-bromo-2-methoxyaniline and acetic acid .

The following diagram illustrates the primary hydrolytic degradation pathway under basic conditions.

Caption: Predicted hydrolytic degradation pathway.

Photolytic Degradation

Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to light, especially in the UV spectrum. While some safety data sheets for similar bromo-aromatic compounds note light sensitivity, this is generally a lower risk than hydrolysis under typical laboratory conditions.[6] Photostability testing is crucial to definitively assess this risk.[7]

Thermal and Oxidative Degradation

The molecule is expected to be relatively stable to thermal stress at ambient and moderately elevated temperatures in the solid state. However, high temperatures, especially in the presence of oxygen, could initiate decomposition. Oxidative degradation, while less common for this structure, should be evaluated as part of a comprehensive stress testing protocol.

Part 2: Recommended Storage and Handling

Based on the chemical stability profile, the following conditions are recommended to maintain the purity and integrity of 2-(4-Bromo-2-methoxyphenyl)acetamide.

Standard Storage Conditions

To mitigate the primary risk of hydrolysis, the compound must be protected from moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8°C) | Controls reaction kinetics, slowing potential degradation. Refrigeration is preferred for long-term storage. |

| Atmosphere | Store in a tightly sealed container.[8][9][10] | Prevents ingress of atmospheric moisture. |

| Environment | Store in a dry, well-ventilated area.[8][9][10] Use of a desiccator is highly recommended. | Minimizes exposure to humidity. |

| Light | Protect from light.[6] Store in an amber vial or in a dark location. | Prevents potential photolytic degradation. |

Handling Precautions

-

When handling, avoid prolonged exposure to ambient air to minimize moisture uptake.

-

Use in a well-ventilated area or under a fume hood.

-

After use, ensure the container is tightly resealed. For long-term storage, flushing the container with an inert gas like nitrogen or argon can provide an extra layer of protection against both moisture and oxidation.

Part 3: Stability Testing Protocol: A Framework

A formal stability study is essential for determining the re-test period or shelf-life. This involves subjecting the compound to a range of exaggerated conditions, as outlined in guidelines from the International Council for Harmonisation (ICH).[11][12][13] The cornerstone of this process is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from any potential degradation products.[7][13]

Forced Degradation (Stress Testing)

The initial step is to perform forced degradation studies to understand the degradation pathways and to prove the analytical method is "stability-indicating."[12][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][11][12]

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To simulate acidic environments and identify acid-labile sites.[11] |

| Base Hydrolysis | 0.1 M NaOH, at room or elevated temperature. | To simulate alkaline environments and identify base-labile sites, primarily the amide bond.[11] |

| Oxidation | 3% H₂O₂, at room temperature. | To assess susceptibility to oxidative degradation. |

| Thermal | Solid material heated to >60°C. | To evaluate intrinsic thermal stability. |

| Photostability | Expose solid or solution to controlled light/UV source (ICH Q1B guidelines).[15] | To determine light sensitivity. |

Formal Stability Study Workflow

Once the degradation profile is understood, a long-term stability study can be initiated.[16]

Caption: Workflow for a formal ICH-compliant stability study.

The frequency of testing for a long-term study (e.g., 25°C/60% RH) is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17]

Conclusion

2-(4-Bromo-2-methoxyphenyl)acetamide is a compound whose stability is primarily influenced by its susceptibility to amide hydrolysis. Strict control over moisture is the most critical factor in its storage and handling. By implementing the recommended storage conditions and employing a systematic approach to stability testing grounded in ICH guidelines, researchers and drug development professionals can ensure the material's quality, leading to reliable and reproducible results in their applications.

References

-

Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

-

Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. [Link]

-

Types of Amide Hydrolysis. (2022, February 23). BYJU'S. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

-

Chemistry of Amides. (2023, September 20). OpenStax. [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Key pharmaceutical stability testing guidelines. (2025, December 17). Omori UK. [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

-

2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Chemchart. [Link]

-

Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. (2005, October 3). Cole-Parmer. [Link]

-

Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. (2008). Toxicology. [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). Environmental Science and Pollution Research. [Link]

-

Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024, November 23). MDPI. [Link]

-

Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023, July 11). MDPI. [Link]

Sources

- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 2. byjus.com [byjus.com]

- 3. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. pharmtech.com [pharmtech.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. N-(4-Bromo-2-methoxyphenyl)acetamide | 143360-01-4 [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmainfo.in [pharmainfo.in]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 16. omoriuk.co.uk [omoriuk.co.uk]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Technical Guide to the Safe Handling and Management of 2-(4-Bromo-2-methoxyphenyl)acetamide

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 2-(4-bromo-2-methoxyphenyl)acetamide. Designed for researchers, chemists, and professionals in drug discovery and development, this guide moves beyond mere procedural lists to instill a deep, causality-based understanding of the necessary precautions. The integrity of our research and the safety of our personnel are paramount; therefore, a thorough and scientifically grounded approach to handling this and all research chemicals is non-negotiable.

Compound Profile and Hazard Identification

2-(4-Bromo-2-methoxyphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a brominated phenyl ring, a methoxy ether group, and an acetamide functional group, suggests its utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. However, these same structural features are the basis for its potential physiological effects and dictate the required safety measures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the compound's intrinsic hazards.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Deconstructing the Hazards: A Mechanistic Perspective

-

Oral Toxicity (H302): While not acutely toxic, the compound is harmful if ingested.[1][2][3] The metabolic pathways for halogenated aromatic compounds can sometimes lead to the formation of reactive intermediates. Ingestion can cause gastrointestinal distress and systemic effects.

-

Skin and Eye Irritation (H315, H319): The acetamide moiety and the overall chemical structure can interact with proteins and lipids in epithelial tissues, leading to irritation.[1][2][3] This is a common characteristic of many functionalized aromatic compounds. Direct contact with the eyes can cause significant, though not irreversible, damage.[1]

-

Respiratory Irritation (H335): As a fine solid powder, the compound can be easily aerosolized.[4] Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2][3]

Proactive Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is the primary barrier between the researcher and chemical exposure. The selection of PPE must directly address the hazards identified above.

-

Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification (H319), the use of sealed safety goggles or a face shield is strongly recommended, especially when handling larger quantities or when there is a significant risk of dust generation.[1][3][4][5] This equipment must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin and Body Protection: A standard flame-retardant laboratory coat is mandatory. For hand protection, nitrile rubber gloves are a suitable choice. Gloves must be inspected for integrity before each use.[3][4] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3][4] In case of extensive handling, consider a complete suit protecting against chemicals.[3][4]

-

Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95 or P95) should be used.[3]

Laboratory Protocols: Handling, Storage, and Engineering Controls

Adherence to established laboratory protocols is critical for mitigating risk.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood or a ventilated enclosure.[5] This captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory space. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Safe Handling Workflow

-

Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area for handling, preferably within a fume hood.

-

Aliquotting: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., careful scooping, avoiding dropping material from a height).

-

Hygiene: Avoid all contact with skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in the work area.[9][10] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][4][9]

-

Contamination: Immediately change any clothing that becomes contaminated.[11]

Storage Conditions

The chemical stability of 2-(4-bromo-2-methoxyphenyl)acetamide depends on proper storage.

-

Container: Keep the compound in a tightly sealed container to prevent moisture ingress and contamination.[8][11]

-

Environment: Store in a cool, dry, and well-ventilated area.[5][8]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.

Emergency Response and First Aid

Prompt and correct action during an emergency can significantly reduce the severity of an exposure or incident.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[1][12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water.[1][9] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[12]

Accidental Release (Spill) Protocol

A spill of this solid compound requires a calm and systematic response to prevent secondary contamination and exposure.

Caption: Workflow for handling an accidental spill.

Disposal Considerations